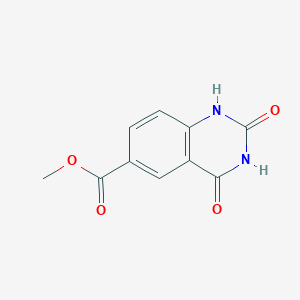

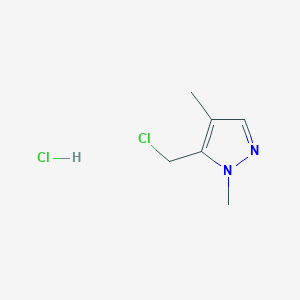

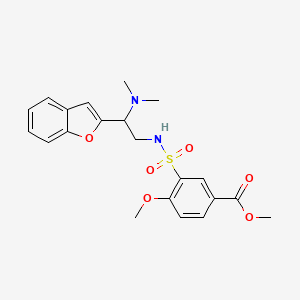

![molecular formula C18H20N4O2S B2661011 2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 924230-54-6](/img/structure/B2661011.png)

2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole” is a benzimidazole derivative. Benzimidazole derivatives have been noted for their diverse biological effects, notably their impact on the central nervous system .

Synthesis Analysis

The synthesis of benzimidazole derivatives like “2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole” is typically achieved by condensing benzimidazole nuclei with various substituted piperazines . Further details about the synthesis process are not available in the retrieved papers.Applications De Recherche Scientifique

Anxiolytic Activity

This compound has been studied for its potential anxiolytic (anti-anxiety) activity . Researchers have designed, synthesized, and evaluated the anxiolytic potential of six derivatives of this compound . The study found that some of these derivatives exhibited outstanding anxiolytic efficacy in both computational simulations and live subjects .

Anti-tubercular Agents

The compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Some of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra .

Antifungal Activity

Although the compound itself does not have antifungal activity, it has been used as a base to synthesize other compounds that do . For example, some derivatives of this compound have shown fungicidal activity against Candida galibrata ATCC 15126 strain .

Antibacterial Activity

The compound has been used in the design and synthesis of antibacterial agents . In a study, DNA Gyrase A was selected as the target protein for antibacterial docking studies .

Antiviral Activity

While there is no direct evidence of antiviral activity of this compound, benzimidazole and piperazine derivatives, which are structurally similar to this compound, have been noted for their diverse pharmacological properties including antiviral activities .

Anticancer Activity

Again, while there is no direct evidence of anticancer activity of this compound, benzimidazole and piperazine derivatives, which are structurally similar to this compound, have been noted for their diverse pharmacological properties including anticancer activities .

Propriétés

IUPAC Name |

2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c23-25(24,15-6-2-1-3-7-15)22-12-10-21(11-13-22)14-18-19-16-8-4-5-9-17(16)20-18/h1-9H,10-14H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTDNIMJVLEKHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2660928.png)

![N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2660929.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2660941.png)

![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone](/img/structure/B2660945.png)

![3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2660947.png)